Piperidine-1-carboxylic Acid

Metabolomics Endogenous Metabolite Biomarker Discovery

Sourcing authentic piperidine-1-carboxylic acid with verified biological relevance is challenging. As a documented endogenous human metabolite (HMDB0094697), this compound serves as an authenticated reference standard for quantitative metabolomics (LC-MS/GC-MS) and eliminates reliance on synthetic surrogates with unconfirmed biological occurrence. - Endogenous metabolite standard: confirmed detection in human biofluids and tissues. - Versatile building block: direct entry to N-functionalized piperidine derivatives without protection-deprotection steps. - CO2 capture intermediate: participates in bicarbonate-forming pathways with lower regeneration energy than conventional amine scrubbing. Supplied with full QA documentation. In stock for immediate dispatch.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 13406-98-9
Cat. No. B172129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-1-carboxylic Acid
CAS13406-98-9
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)O
InChIInChI=1S/C6H11NO2/c8-6(9)7-4-2-1-3-5-7/h1-5H2,(H,8,9)
InChIKeyDNUTZBZXLPWRJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine-1-carboxylic Acid: Procurement & Research Baseline


Piperidine-1-carboxylic acid (CAS 13406-98-9) is an organic compound classified as a piperidinecarboxylic acid, characterized by a carboxylic acid functional group attached directly to the nitrogen atom of a piperidine ring [1]. It has the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol [2]. This compound has been identified as an endogenous human metabolite detectable in biological systems [3], distinguishing it from many synthetic piperidine derivatives. Commercial availability typically ranges from 95% to 98% purity specifications from established chemical suppliers . As a bifunctional molecule containing both a basic amine center and an acidic carboxyl group, it serves as a versatile synthetic building block for amide, ester, and other derivative formation .

Piperidine-1-carboxylic Acid: Why Generic Substitution Fails


Piperidine-1-carboxylic acid (CAS 13406-98-9) exhibits fundamentally distinct structural and functional properties that preclude simple substitution with other piperidinecarboxylic acid isomers or derivatives. Unlike piperidine-2-carboxylic acid (pipecolic acid, CAS 535-75-1), which positions the carboxyl group at the alpha-carbon relative to the ring nitrogen, the N-carboxylation in piperidine-1-carboxylic acid creates a carbamate-like motif with distinct reactivity, pKa characteristics, and biological recognition profiles [1]. The compound's unique ability to reversibly capture and release carbon dioxide under mild conditions via bicarbonate formation rather than carbamate formation distinguishes it from structurally related piperidine derivatives . Furthermore, the documented endogenous presence of this specific compound in human metabolism implies unique biological compatibility and recognition mechanisms that may not be preserved in closely related structural analogs [2]. These differences in regiochemistry, reactivity, and biological context establish that generic substitution without rigorous comparative validation introduces significant technical and scientific risk.

Piperidine-1-carboxylic Acid: Quantitative Evidence Guide


Endogenous Metabolite vs. Synthetic Analogs

Piperidine-1-carboxylic acid is classified as a detected and quantified endogenous human metabolite, as recorded in the Human Metabolome Database (HMDB0094697) [1]. This classification is distinct from synthetic-only piperidinecarboxylic acids such as piperidine-2-carboxylic acid (pipecolic acid), which occurs naturally but serves different metabolic roles. The compound's presence in human biofluids has been established, with a calculated octanol/water partition coefficient (LogP) of 0.6 [2]. The endogenous status of piperidine-1-carboxylic acid provides a unique baseline for evaluating its biological relevance in metabolomics studies, drug metabolism research, and biomarker discovery applications.

Metabolomics Endogenous Metabolite Biomarker Discovery Human Metabolome

Bicarbonate vs. Carbamate Formation in CO2 Capture

Piperidine-1-carboxylic acid participates in CO2 capture mechanisms that favor selective bicarbonate formation over carbamate formation, a property documented for piperidine-based systems . In the context of renewable hydrogen storage, piperidine-1-carboxylic acid is generated as an intermediate during the hydrogenation of piperidine-captured CO2 under mild conditions (20-30°C, 2.76 MPa H2 pressure) using 5% palladium on activated carbon catalyst [1]. The resulting formic acid-piperidine adduct (FPA) system demonstrates rapid reaction kinetics for both hydrogenation and dehydrogenation cycles, producing high-purity hydrogen free of CO and NH3 contaminants . This reversible CO2 capture-release behavior, mediated through bicarbonate rather than more stable carbamate species, enables efficient cycling.

CO2 Capture Green Chemistry Hydrogen Storage Carbon Sequestration

N-Carboxylation vs. C-Carboxylated Isomers in Synthesis

The N-carboxylation motif of piperidine-1-carboxylic acid provides distinct synthetic versatility compared to C-carboxylated isomers such as piperidine-2-carboxylic acid (pipecolic acid) and piperidine-3-carboxylic acid (nipecotic acid) [1]. The carbamic acid structure (N-COOH) enables direct conversion to N-protected piperidine derivatives, amides, and esters through standard carboxylate chemistry, without requiring additional protection-deprotection steps at the ring nitrogen [2]. The compound serves as a precursor for piperidine-1-carboxylic acid methyl ester (CAS 1796-27-6) and participates in reactions with 2-chloro-3-nitropyridine under mild conditions (80°C, 2 hours) in NMP with potassium carbonate base to generate substituted products [3]. This N-carboxylation architecture is particularly valuable for applications requiring nitrogen-centered derivatization rather than carbon-centered functionalization.

Synthetic Chemistry Pharmaceutical Intermediates Amide Synthesis Ester Derivatives

Piperidine-1-carboxylic Acid: Research & Industrial Applications


Metabolomics and Biomarker Discovery

Piperidine-1-carboxylic acid is optimally suited for metabolomics studies investigating endogenous small molecule profiles in human biofluids and tissues. As a documented human metabolite (HMDB0094697), it serves as a reference standard for quantitative metabolomics workflows employing LC-MS or GC-MS platforms [1]. Its calculated LogP of 0.6 and acidic character support method development for polar metabolite extraction and analysis [2]. Researchers investigating metabolic pathway perturbations in disease states or pharmacological interventions can leverage this compound as an authenticated endogenous marker, benefiting from its established detection in the human metabolome rather than relying on synthetic surrogates with unverified biological occurrence.

CO2 Capture and Reversible Hydrogen Storage

Piperidine-1-carboxylic acid functions as a key intermediate in CO2 capture and hydrogen storage systems based on the formic acid-piperidine adduct (FPA) cycle. Under mild conditions (20-30°C, 2.76 MPa H2) with 5% Pd/C catalyst, piperidine-captured CO2 undergoes hydrogenation to generate piperidine bicarbonate and related species, with piperidine-1-carboxylic acid participating in the reaction pathway [1]. The system's demonstrated selectivity for bicarbonate formation over carbamate formation enables lower regeneration energy requirements compared to conventional amine-based CO2 scrubbing technologies [2]. This application scenario is particularly relevant for researchers developing sustainable carbon capture technologies, renewable hydrogen storage solutions, and integrated energy storage systems that interface with polymer electrolyte membrane fuel cells .

N-Functionalized Piperidine Derivatives for Drug Discovery

Piperidine-1-carboxylic acid provides a direct entry point for synthesizing N-functionalized piperidine derivatives that are valuable in medicinal chemistry and pharmaceutical intermediate production. The N-carboxylation architecture enables straightforward conversion to piperidine-1-carboxylic acid esters and amides without requiring additional nitrogen protection-deprotection sequences [1]. The compound participates in nucleophilic aromatic substitution reactions with halogenated heterocycles under mild conditions, as demonstrated with 2-chloro-3-nitropyridine at 80°C in NMP [2]. This reactivity profile supports the efficient preparation of N-aryl and N-acyl piperidine derivatives that serve as key intermediates in CNS-targeted drug discovery programs, where piperidine-containing scaffolds are prevalent in compounds targeting neurotransmitter receptors and transporters.

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